Elevated Lipophilicity (XLogP3) vs. Unsubstituted 2-Hydrazinobenzothiazole
The 6-ethoxy substituent significantly increases computed lipophilicity compared to the unsubstituted parent 2-hydrazinobenzothiazole. (6-Ethoxy-benzothiazol-2-yl)-hydrazine exhibits an XLogP3 of 2.7, versus 1.8 for 2-hydrazinobenzothiazole (CID 11988) [1][2]. This logP shift of +0.9 log units indicates approximately 8-fold greater partitioning into octanol, predicting enhanced membrane permeability and potentially altered ADME properties when incorporated into lead molecules.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-Hydrazinobenzothiazole (CID 11988); XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.9 (approx. 8-fold increase in octanol/water partitioning) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity can be advantageous for crossing biological membranes but may reduce aqueous solubility; this quantitative difference must be considered when selecting a benzothiazole-hydrazine building block for CNS-targeted or oral drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 2049843, (6-Ethoxy-benzothiazol-2-yl)-hydrazine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 11988, 2-Hydrazinobenzothiazole. National Center for Biotechnology Information. View Source
